2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Highly Diastereoselective Synthesis
A study by Suga et al. (1994) highlights the formal [3+2] cycloaddition of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes catalyzed by tin(IV) chloride, yielding 2-oxazoline-4-carboxylates with high diastereoselectivity. This process demonstrates the utility of oxazole derivatives in synthesizing chiral compounds, which are significant for pharmaceutical applications (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Synthesis and Biological Activity
The synthesis and investigation of the biological activity of 5-(4-methoxyphenyl)-oxazole derivatives were conducted by Yamamuro et al. (2015). This study found that while derivatives were synthesized successfully, they showed no effect on Caenorhabditis elegans, indicating the importance of the entire molecule's structure for biological activity (Yamamuro, Uchida, Ohtawa, Arima, Futamura, Katane, Homma, Nagamitsu, Osada, & Tomoda, 2015).
Coordination Chemistry
Oxazoline ligands, including those derived from oxazole compounds, have been extensively used in transition metal-catalyzed asymmetric syntheses due to their versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms. This review by Gómez, Muller, & Rocamora (1999) underscores the significance of oxazoline ligands in coordination chemistry, offering insights into their structural characterization and application in catalysis (Gómez, Muller, & Rocamora, 1999).
Novel Ring Oxidation
A study by Arora et al. (2012) explored the ring oxidation of 2H-oxazole to 2-oxazolone catalyzed by cytosolic aldehyde oxidase. This reaction pathway, observed in various 4- or 5-substituted oxazoles, demonstrates the potential for oxazoles to undergo bio-transformations, offering a new substrate chemotype for aldehyde oxidase-catalyzed reactions (Arora, Philip, Huang, & Shu, 2012).
Continuous Multistep Synthesis
Rossa et al. (2018) developed an efficient three-step continuous-flow process for producing 2-(azidomethyl)oxazoles from vinyl azides. This protocol illustrates the utility of oxazole derivatives as intermediates in synthesizing azido oxazoles, showcasing the feasibility of integrating processes for efficient chemical synthesis (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).
Properties
IUPAC Name |
2-(azidomethyl)-5-(3-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-16-9-4-2-3-8(5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICOKYARORYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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